REACTION_CXSMILES
|
[CH:1]1([C:13]([O:15]C)=[O:14])[CH2:5][CH2:4][N:3]2[CH:6]=[CH:7][C:8]([C:9]([O:11]C)=[O:10])=[C:2]12.[OH-].[Na+].Cl>O>[CH:8]1([C:9]([OH:11])=[O:10])[CH2:7][CH2:6][N:3]2[CH:4]=[CH:5][C:1]([C:13]([OH:15])=[O:14])=[C:2]12 |f:1.2|
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
C1(C=2N(CC1)C=CC2C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2N(CC1)C=CC2C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 71.4% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |